7H-benzocycloheptene

Biocatalysis P450 monooxygenase Regioselective oxidation

7H-Benzocycloheptene (synonyms: 7H-benzoannulene, 3,4-benzotropilidene; CAS 264-09-5) is an ortho-fused bicyclic hydrocarbon with the molecular formula C₁₁H₁₀ and a molecular weight of 142.20 g/mol. The scaffold comprises a benzene ring fused to a seven-membered unsaturated cycloheptene ring, placing it within the benzocycloarene series (C₈ → C₉ → C₁₀ → C₁₁).

Molecular Formula C11H10
Molecular Weight 142.2 g/mol
Cat. No. B1195745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-benzocycloheptene
Molecular FormulaC11H10
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESC1C=CC2=CC=CC=C2C=C1
InChIInChI=1S/C11H10/c1-2-6-10-8-4-5-9-11(10)7-3-1/h2-9H,1H2
InChIKeyAATMCCVYMZDTCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7H-Benzocycloheptene: Core Properties, Identifiers, and Structural Context for Informed Research Procurement


7H-Benzocycloheptene (synonyms: 7H-benzo[7]annulene, 3,4-benzotropilidene; CAS 264-09-5) is an ortho-fused bicyclic hydrocarbon with the molecular formula C₁₁H₁₀ and a molecular weight of 142.20 g/mol . The scaffold comprises a benzene ring fused to a seven-membered unsaturated cycloheptene ring, placing it within the benzocycloarene series (C₈ → C₉ → C₁₀ → C₁₁). It is classified under ChEBI:37518 [1], with a predicted boiling point of 244.1 ± 20.0 °C, density of 1.011 ± 0.06 g/cm³, and LogP of 3.12 . The compound serves as the parent unsubstituted framework for a broad array of pharmacologically active derivatives, including tubulin polymerization inhibitors, tissue-selective estrogen receptor modulators, and PI3K/MK2 inhibitors [2][3].

Why Generic Substitution Fails for 7H-Benzocycloheptene: Ring-Size Dependence of Reactivity and Biological Profile


The seven-membered ring in 7H-benzocycloheptene imposes conformational and electronic features that are absent in the smaller benzocycloarenes—benzocyclobutene (4-membered), indan (5-membered), and tetralin (6-membered). These differences translate into quantitatively distinct reactivity patterns, including divergent regiospecificity in P450-catalyzed hydroxylation, altered cycloaddition behavior with dienophiles, and a sharply higher ring-inversion free-energy barrier (ΔG⁽≠⁾ ≈ 13 ± 1.5 kcal/mol vs. ~8–12 kcal/mol for six-membered analogs) [1][2]. In biological contexts, the benzocycloheptene scaffold switches melatonin receptor functional activity from agonism to antagonism depending on methoxy substitution pattern—a behavior not observed with the benzocyclobutane core [3]. Consequently, substituting 7H-benzocycloheptene with a smaller-ring analog without experimental re-validation risks undermining reaction outcome, biocatalytic selectivity, or pharmacological phenotype. The quantitative evidence below establishes the dimensions along which 7H-benzocycloheptene is measurably, not anecdotally, differentiated.

7H-Benzocycloheptene Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


P450cam-Catalyzed Hydroxylation Regiospecificity: 7H-Benzocycloheptene Is the Only Benzocycloarene That Produces Two Regioisomers

Under identical P450cam biocatalytic conditions, 7H-benzocycloheptene (BCA7) is uniquely non-regiospecific among the benzocycloarene series. Wild-type P450cam produces both benzocyclohepten-1-ol (54%) and benzocyclohepten-3-ol (46%). The Y96F mutant shifts the ratio to 83% 1-ol and 17% 3-ol. In contrast, benzocyclobutene (BCA4), benzocyclopentene/indan (BCA5), and benzocyclohexene/tetralin (BCA6) each yield exclusively the 1-alcohol regioisomer (100%) under identical substrate-saturating conditions [1]. This divergent regiospecificity is predicted by DFT (B3LYP/6-31G*) calculations showing that positions 1 and 3 are energetically competitive only for the seven-membered ring substrate [1].

Biocatalysis P450 monooxygenase Regioselective oxidation

Aqueous Solubility Rank Order Across Benzocycloarenes: 7H-Benzocycloheptene Exhibits the Lowest Solubility, Acting as a Rate-Limiting Parameter for Biocatalysis

Measured saturation molalities in aqueous buffer (Buffer T, 25 °C) decrease monotonically with increasing ring size: BCA4 (benzocyclobutene) = 1580 ± 20 μM, BCA5 (indan) = 690 ± 20 μM, BCA6 (tetralin) = 359 ± 7 μM, and BCA7 (7H-benzocycloheptene) = 127 ± 6 μM [1]. The 2.8-fold lower solubility of BCA7 relative to BCA6 directly limits the maximum attainable substrate concentration in aqueous biocatalytic reactions, and this property cannot be remedied by simply substituting indan or tetralin, as those substrates exhibit different regiospecificity and product profiles [1].

Biocatalysis Substrate solubility Aqueous biphasic systems

Physical Property Differentiation Across the Benzocycloarene Homologous Series: Boiling Point, Density, and Flash Point

Physical properties of the benzocycloarene series exhibit a systematic, ring-size-dependent trend. 7H-Benzocycloheptene (C₁₁H₁₀) possesses the highest boiling point (244.1 °C at 760 mmHg) and density (1.011 g/cm³) within the unsubstituted series [1], enabling separation from smaller-ring analogs by distillation. For comparison, benzocyclobutene (C₈H₈) boils at 150 °C (density 0.957 g/cm³) [2], indan (C₉H₁₀) at 176 °C (density 0.965 g/cm³) , and tetralin (C₁₀H₁₂) at 206–208 °C (density 0.970 g/cm³) [3]. The 37 °C boiling-point gap between 7H-benzocycloheptene and tetralin provides a practical window for fractional distillation-mediated purity verification.

Physicochemical properties Purification Solvent selection

Divergent Cycloaddition Reactivity with Tetracyanoethylene: 7H-Benzocycloheptene vs. 5H-Benzocycloheptene

The two regioisomers of benzocycloheptene exhibit fundamentally different reactivity toward tetracyanoethylene (TCNE). 5H-Benzocycloheptene (1) undergoes Diels-Alder reaction with TCNE to yield a mixture of [2+2] and [4+2] cycloadducts (7, 8, and 10) plus benzodicyanoheptafulvalene (9). In contrast, 7H-benzocycloheptene (3) reacts with TCNE to give the norcaradiene product 10 as the sole identifiable cycloadduct, demonstrating a cleaner, more predictable reaction outcome [1]. Additionally, 7H-benzocycloheptene reacts with 4-methyl-1,2,4-triazoline-3,5-dione (MTAD) via an ene reaction followed by [4+2] cycloaddition to afford bis-urazole 13 [1].

Cycloaddition chemistry Diels-Alder Isomer-specific reactivity

Melatonin Receptor Functional Switch: Benzocycloheptene Antagonism vs. Benzocyclobutane Agonism

In a comparative study of benzocycloalkene-based melatonin receptor ligands, benzocycloheptene derivatives bearing two methoxy groups function as antagonists at human MT₁ and MT₂ receptors, while benzocyclobutane derivatives with a single methoxy group in the 'melatonin orientation' are potent agonists with activity comparable to melatonin itself [1]. Benzocycloheptene derivatives containing only one methoxy group are weak agonists, and all benzocycloheptane (saturated) derivatives evaluated were antagonists, illustrating that both ring size and saturation state dictate functional pharmacological outcome [1]. This functional reversal is not a subtle potency shift but a binary agonist-to-antagonist switch attributable to the seven-membered ring scaffold.

Melatonin receptors GPCR pharmacology Scaffold hopping

Ring Inversion Free-Energy Barrier: Quantified Conformational Rigidity Distinguishes the Seven-Membered Ring

The chair-to-chair ring inversion of the seven-membered ring in benzocycloheptene proceeds with a free-energy barrier (ΔG⁽≠⁾) of 13 ± 1.5 kcal/mol as determined experimentally by low-temperature ¹H NMR, in agreement with a calculated value of 14.6 kcal/mol from model computations [1][2]. This barrier is substantially higher than that of cyclohexene and its benzo-fused analog tetralin, for which inversion barriers are reported in the ~8–12 kcal/mol range depending on substitution [3]. The NMR spectra confirm that at −80 °C the ring inversion is 'frozen' and only a single chair conformer is detectable [1]. This elevated barrier has direct consequences for the stereochemical stability and atropisomerism potential of benzocycloheptene-based drug candidates.

Conformational analysis Dynamic NMR Ring inversion kinetics

Optimal Research and Industrial Application Scenarios for 7H-Benzocycloheptene Based on Verified Differentiation Evidence


P450 Enzyme Engineering Studies Requiring a Tunable Regioisomeric Substrate

Because 7H-benzocycloheptene is the only benzocycloarene that yields a mixture of 1-ol and 3-ol regioisomers under P450cam catalysis, it is uniquely suited as a probe substrate for directed evolution campaigns aimed at altering or inverting P450 regiospecificity. Researchers can monitor how active-site mutations shift the 1-ol:3-ol ratio (WT: 54:46; Y96F: 83:17) [1], providing a quantitative readout of steric and electronic tuning. Substituting tetralin or indan eliminates the 3-ol product entirely and thus removes the regioisomeric signal essential for screening.

Cycloaddition-Based Synthesis Requiring a Predictable Single-Product Outcome

For synthetic routes employing TCNE or MTAD as dienophiles, 7H-benzocycloheptene delivers a single norcaradiene or bis-urazole cycloadduct, respectively, whereas 5H-benzocycloheptene produces a four-component mixture requiring chromatographic separation [2]. This differential reactivity makes 7H-benzocycloheptene the reagent of choice when reaction cleanliness and yield of a single cycloadduct are prioritized over generating structural diversity.

Melatonin Receptor Antagonist Lead Generation Using the Benzocycloheptene Scaffold

Medicinal chemistry programs targeting MT₁/MT₂ antagonism should select the benzocycloheptene core, as dimethoxy-substituted derivatives function as antagonists, in contrast to benzocyclobutane-based analogs that act as potent agonists [3]. The seven-membered ring scaffold thus pre-determines the functional pharmacological trajectory of the resulting compound library, a critical consideration during hit-to-lead scaffold selection.

Conformationally Restricted Ligand Design Exploiting Elevated Ring-Inversion Barrier

The experimentally determined ΔG⁽≠⁾ of 13 ± 1.5 kcal/mol for chair inversion in benzocycloheptene [4] is sufficiently high to confer meaningful conformational restriction at physiological temperature, yet low enough to permit dynamic interconversion on a seconds-to-minutes timescale. This property can be leveraged to design ligands whose binding-competent conformation is entropically pre-organized relative to more flexible tetralin-based scaffolds (ΔG⁽≠⁾ ~8–12 kcal/mol), potentially improving binding affinity through reduced conformational entropy loss.

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